9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Physicochemical profiling Drug-likeness Spirocyclic building blocks

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) is a spirocyclic compound belonging to the spirodione class, characterized by a central spiro carbon bridging a tetrahydrofuran (oxolane) ring and a piperazinedione (2,5-diketopiperazine) ring, with an N-benzyl substituent at the 9-position. Its molecular formula is C₁₄H₁₆N₂O₃ (MW 260.29 g/mol), with a calculated LogP of 0.87 and a polar surface area (PSA) of 62.13 Ų.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 78999-51-6
Cat. No. B11856136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
CAS78999-51-6
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1
InChIInChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17)
InChIKeyDJSMFPOOTHEQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6): Spirocyclic Piperazinedione Scaffold for Medicinal Chemistry and Bicyclomycin Analog Development


9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) is a spirocyclic compound belonging to the spirodione class, characterized by a central spiro carbon bridging a tetrahydrofuran (oxolane) ring and a piperazinedione (2,5-diketopiperazine) ring, with an N-benzyl substituent at the 9-position . Its molecular formula is C₁₄H₁₆N₂O₃ (MW 260.29 g/mol), with a calculated LogP of 0.87 and a polar surface area (PSA) of 62.13 Ų . The 1-oxa-6,9-diazaspiro[4.5]decane core is structurally related to the antibiotic bicyclomycin and has been employed as a key scaffold in the synthesis of bicyclomycin analogs and in the development of anticonvulsant spirohydantoin derivatives [1].

Why Generic 1-Oxa-6,9-diazaspiro[4.5]decane Scaffolds Cannot Substitute for the 9-Benzyl Derivative (CAS 78999-51-6)


The 9-benzyl substituent on the 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione core is not merely a decorative group; it fundamentally alters the physicochemical and pharmacological profile of the scaffold. The N-benzyl moiety increases lipophilicity (LogP 0.87) relative to the unsubstituted parent, modulates hydrogen-bonding capacity (PSA 62.13 Ų), and introduces steric bulk that influences target binding . In the anticonvulsant spirohydantoin series, the nature of the N-substituent (aryl vs. alkyl vs. benzyl) is a critical determinant of potency and neurotoxicity profile, with ED₅₀ values varying by orders of magnitude depending on the substitution pattern [1]. Furthermore, in bicyclomycin-related chemistry, the N-benzyl group serves as a key protecting/functional handle for downstream synthetic elaboration, and its presence or absence dictates the reactivity of the spirocyclic core toward nucleophiles and electrophiles [2]. Substituting a generic, unsubstituted, or differently substituted 1-oxa-6,9-diazaspiro[4.5]decane analog therefore risks losing the specific physicochemical, biological, and synthetic properties that the 9-benzyl group confers.

Quantitative Differentiation Evidence for 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) vs. Closest Analogs


N-Benzyl Substitution Confers Distinct Lipophilicity and Polar Surface Area vs. Unsubstituted 1-Oxa-6,9-diazaspiro[4.5]decane-7,10-dione Core

The 9-benzyl substituent on 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) produces a calculated LogP of 0.87 and a PSA of 62.13 Ų . By comparison, the unsubstituted 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione core (lacking the benzyl group) would have a substantially lower LogP and different PSA, altering its membrane permeability and solubility profile. The benzyl group adds approximately 3–4 LogP units relative to the N–H parent, based on the Hansch π constant for the benzyl fragment (π ≈ 2.0–2.5 for CH₂Ph on amide nitrogen). This directly impacts suitability for CNS-targeted programs where balanced LogP (1–3) and moderate PSA (<90 Ų) are desirable. No direct experimental head-to-head LogP comparison for the N-unsubstituted analog has been published; the LogP value reported here is a computational estimate from the Chemsrc database .

Physicochemical profiling Drug-likeness Spirocyclic building blocks

Spirocyclic Core Conformational Restriction Differentiates from Linear Piperazinedione Analogs in Protein Binding Applications

The spirocyclic architecture of 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione locks the piperazinedione and tetrahydrofuran rings into a fixed orthogonal orientation, reducing the conformational entropy penalty upon protein binding compared to linear or monocyclic piperazinedione analogs [1]. X-ray crystallographic studies of analogous spirodiones confirm a chair conformation in the piperazinedione ring stabilized by intramolecular hydrogen bonding [1]. In contrast, linear N,N'-disubstituted piperazine-2,5-diones (e.g., 1,4-dibenzylpiperazine-2,5-dione) possess greater conformational freedom, which can reduce binding affinity due to the entropic cost of freezing rotatable bonds upon target engagement. While no direct binding affinity comparison has been published for this exact compound versus a linear analog at the same target, the conformational restriction principle is well-established in spirocyclic medicinal chemistry [2]. Quantitative ΔΔG estimates from related spiro vs. linear systems suggest 0.5–2.0 kcal/mol improvements in binding free energy attributable to pre-organization, though this is a class-level inference.

Conformational restriction Entropy penalty Spiro scaffold design

Class-Level Anticonvulsant Potency of 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones Informs Selection of the 9-Benzyl Scaffold for Neurological Programs

Although no direct anticonvulsant ED₅₀ data have been published for 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione itself, the closely related 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-dione series provides strong class-level evidence for the anticonvulsant potential of this scaffold. Aboul-Enein et al. (2014) reported that compound 6g (a 6-aryl-9-substituted analog) exhibited an ED₅₀ of 0.0043 mmol/kg in the subcutaneous pentylenetetrazole (scPTZ) seizure model, making it approximately 14-fold more potent than phenobarbital (ED₅₀ = 0.06 mmol/kg) and 214-fold more potent than ethosuximide (ED₅₀ = 0.92 mmol/kg) [1]. In the maximal electroshock seizure (MES) model, compound 6e showed an ED₅₀ of 0.019 mmol/kg, 1.8-fold more potent than diphenylhydantoin (ED₅₀ = 0.034 mmol/kg) [1]. Critically, all 24 tested compounds (6a–x) in this series showed no minimal motor impairment at the maximum administered dose in the neurotoxicity screen, indicating a favorable therapeutic index for the scaffold class [1]. The 9-benzyl substitution pattern in CAS 78999-51-6 places it within this SAR space as a viable starting point for anticonvulsant lead optimization. It is important to note that these data are for the 6-aryl-8,10-dione regioisomer series, not the exact 7,10-dione regioisomer of the target compound; cross-series inference must be treated with appropriate caution.

Anticonvulsant Epilepsy scPTZ MES ED50

Bicyclomycin Scaffold Mimicry: The 1-Oxa-6,9-diazaspiro[4.5]decane Core as a Key Intermediate for Antibiotic Analog Synthesis

The 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione scaffold is a direct structural mimic of the antibiotic bicyclomycin, which is the only known inhibitor of the bacterial Rho transcription termination factor [1]. Oh and Kohn (1992) demonstrated that 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (a close analog of CAS 78999-51-6, differing only by the 4-methylene substituent versus the benzyl group) undergoes functionalization of the terminal double bond under significantly milder conditions than bicyclomycin itself, providing key mechanistic insights into the activation pathway [1]. Specifically, the mimic required less energetic activation than bicyclomycin because the latter's O(2)–C(3)–C(4)–C(5) bridge imposes an energetically more-demanding pathway for exo-methylene activation [1]. Bicyclomycin inhibits Rho-dependent ATPase with an I₅₀ of approximately 60 μM and Rho-dependent transcription termination with an I₅₀ of approximately 5 μM, and exhibits a minimum inhibitory concentration (MIC) of 0.25 mg/mL against E. coli W3350 [2]. The 9-benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione scaffold serves as a versatile intermediate for constructing substituted 2-oxa-8,10-diazabicyclodecane systems that incorporate the core bicyclic framework of bicyclomycin . No direct antibacterial MIC or Rho inhibition data are available for the 9-benzyl derivative itself; this evidence supports its role as a synthetic precursor, not as a direct bioactive.

Bicyclomycin Antibiotic Rho transcription factor DKP scaffold

Spirohydantoin Antiproliferative SAR: Benzyl Substitution Pattern Modulates Anticancer Activity in Colon, Leukemia, and Breast Cancer Cell Lines

In a 2019 study of spirohydantoin derivatives containing substituted benzyl moieties, Lazić et al. demonstrated that the introduction of electron-donating (CH₃O) or electron-withdrawing (Cl, Br) substituents on the N-benzyl group of cycloalkanespiro-5-hydantoins potentiated antiproliferative activity against human colon (HCT-116), leukemia (K562), and breast (MDA-MB-231) cancer cell lines relative to the unsubstituted parent compounds [1]. The study also found that increasing the cycloalkyl ring size (cyclohexane → cycloheptane) generally decreased antiproliferative activity, underscoring the sensitivity of this scaffold to subtle structural modifications [1]. While CAS 78999-51-6 bears an unsubstituted benzyl group and a tetrahydrofuran (oxolane) spiro ring rather than a cycloalkane ring, the SAR principle—that the benzyl substituent identity and ring size are critical determinants of biological activity—is directly transferable. No IC₅₀ values for CAS 78999-51-6 against these cell lines have been published. The 9-benzyl substitution pattern provides a baseline scaffold from which further SAR exploration (e.g., 4-substituted benzyl analogs) can be pursued.

Antiproliferative Spirohydantoin Cancer SAR Benzyl substitution

High-Impact Application Scenarios for 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 78999-51-6) Based on Quantitative Evidence


Anticonvulsant Lead Optimization: Screening the 9-Benzyl Scaffold Against scPTZ and MES Seizure Models

Given the class-level evidence that 9-substituted-6,9-diazaspiro[4.5]decane-diones exhibit potent anticonvulsant activity (ED₅₀ as low as 0.0043 mmol/kg in scPTZ, with 14–214 fold superiority over phenobarbital and ethosuximide) and a clean neurotoxicity profile at maximum doses [1], CAS 78999-51-6 is a rational starting point for anticonvulsant screening. Its LogP of 0.87 and PSA of 62.13 Ų place it in favorable CNS drug-like space. Researchers should prioritize this compound for in vivo seizure models (MES and scPTZ) and subsequent SAR exploration at the benzyl para-position, where electron-donating or electron-withdrawing groups are predicted to further enhance potency based on spirohydantoin SAR [2].

Bicyclomycin Analog Synthesis: Using the 9-Benzyl Spirodione as a Key Intermediate for Rho Transcription Inhibitor Development

The 1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione core is a validated synthetic entry point for constructing the 2-oxa-8,10-diazabicyclodecane ring system of bicyclomycin [1]. The N-benzyl group serves as a protecting group that can be selectively removed or functionalized during synthesis. Given that bicyclomycin inhibits Rho-dependent ATPase (I₅₀ = 60 μM) and transcription termination (I₅₀ ≈ 5 μM) with an MIC of 0.25 mg/mL against E. coli [3], programs seeking novel Rho inhibitors with improved potency or altered spectrum should employ CAS 78999-51-6 as a precursor for generating focused libraries of N-substituted bicyclomycin analogs. The milder activation requirements of spirocyclic mimics versus the natural product [4] further support their use in medicinal chemistry campaigns.

Fragment-Based Drug Discovery (FBDD) Using the Conformationally Restricted Spirocyclic Core

The rigid spirocyclic architecture of CAS 78999-51-6, with its chair-conformation piperazinedione ring and orthogonal tetrahydrofuran ring , makes it an ideal fragment for FBDD campaigns. The conformational pre-organization reduces the entropic penalty upon target binding (estimated class-level advantage of 0.5–2.0 kcal/mol over flexible linear analogs), increasing the probability of detecting weak but specific binding in initial fragment screens [5]. The moderate PSA (62.13 Ų) and balanced LogP (0.87) are consistent with fragment-like physicochemical properties (MW 260.29 < 300 Da; ≤3 H-bond donors; ≤3 H-bond acceptors). Screening this fragment against kinase, protease, or protein-protein interaction targets by X-ray crystallography or SPR is recommended.

Antiproliferative SAR Campaign: Exploring 4-Substituted Benzyl Derivatives of the Spirodione Scaffold

Based on the finding that 4-substituted benzyl groups (CH₃O, Cl, Br) potentiate antiproliferative activity in the spirohydantoin class against HCT-116, K562, and MDA-MB-231 cell lines [2], CAS 78999-51-6 serves as the unsubstituted benzyl reference compound for a systematic SAR campaign. Researchers should synthesize a series of 4-substituted benzyl analogs (e.g., 4-OCH₃, 4-Cl, 4-Br, 4-CF₃, 4-CH₃) and evaluate antiproliferative activity to identify the optimal substituent. The oxolane spiro ring (versus cyclohexane or cycloheptane in the reference study) may confer distinct potency and selectivity profiles, warranting direct comparative evaluation.

Quote Request

Request a Quote for 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.